molecular formula C17H19N5O3S B2704712 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 736166-66-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B2704712
CAS No.: 736166-66-8
M. Wt: 373.43
InChI Key: LKUCXDTVACDNEK-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[3,4-d]pyrimidines in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine core first gained prominence in the early 2000s as researchers sought ATP-competitive kinase inhibitors. Its structural resemblance to the adenine moiety of ATP (Fig. 1) enabled selective binding to kinase hinge regions, a discovery that catalyzed its adoption in oncology drug discovery. Key milestones include:

  • 2007 : Identification of pyrazolo[3,4-d]pyrimidines as potent Src family kinase inhibitors, demonstrating nanomolar IC50 values in glioblastoma models.
  • 2013 : Development of prodrug derivatives with enhanced aqueous solubility, addressing pharmacokinetic limitations of early analogs.
  • 2020 : Clinical approval of ibrutinib, a pyrazolo[3,4-d]pyrimidine-based BTK inhibitor, validating the scaffold’s therapeutic potential.

Significance of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide in Research

This compound exemplifies strategic modifications to the parent scaffold:

  • 3,4-Dimethoxyphenethyl Group : Enhances lipophilicity and π-π stacking with hydrophobic kinase subpockets.
  • Sulfanylacetamide Linker : Introduces hydrogen-bonding capacity while maintaining conformational flexibility (Table 1).
Structural Feature Role in Target Interaction Example Kinases Affected
Pyrazolo[3,4-d]pyrimidine ATP-binding mimicry Src, BTK, EGFR
3,4-Dimethoxyphenethyl Hydrophobic pocket occupancy PI3K, PDGFR
Sulfanyl moiety Covalent cysteine binding (proposed) Irreversible kinase inhibitors

Table 1: Structure-activity relationships of key functional groups.

Structural Classification and Nomenclature

The compound belongs to the sulfanylacetamide-pyrazolopyrimidine class, systematically named as:

  • Parent heterocycle : 1H-pyrazolo[3,4-d]pyrimidine (IUPAC index: 7-azaindole[3,4-d]pyrimidine).
  • Substituents :
    • N1: 2-(3,4-dimethoxyphenyl)ethyl group
    • C4: Sulfanylacetamide (-S-CH2-CO-NH2)

The stereoelectronic profile is defined by:

  • Planar heterocycle : Facilitates π-stacking with kinase hinge residues.
  • Methoxy groups : Ortho/para-directing effects modulate electron density at the phenethyl interface.

Isosterism with Adenine and Biochemical Implications

The pyrazolo[3,4-d]pyrimidine core acts as a non-classical bioisostere of adenine, enabling:

  • Hinge Region Binding : N1 and C6 positions form critical hydrogen bonds with kinase backbone amides (Fig. 2).
  • Selectivity Modulation : Substituents at C3 and N1 fine-tune interactions with kinase gatekeeper residues.

Comparative analysis with natural ATP:

Feature Adenine Pyrazolo[3,4-d]pyrimidine
H-bond donors/acceptors 2 donors, 1 acceptor 1 donor, 2 acceptors
Aromatic surface area 38 Ų 42 Ų
pKa (N7) 4.2 3.8

Data derived from crystallographic studies.

The reduced basicity of N7 (pKa ~3.8) decreases off-target interactions with non-kinase purine-binding proteins, enhancing selectivity.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-24-13-4-3-11(7-14(13)25-2)5-6-18-15(23)9-26-17-12-8-21-22-16(12)19-10-20-17/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUCXDTVACDNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a sulfanyl group and a dimethoxyphenyl substituent. The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:

  • Formation of the pyrazolo[3,4-d]pyrimidine scaffold.
  • Introduction of the 3,4-dimethoxyphenyl and ethyl groups through coupling reactions.
  • Finalization with acetamide formation.

These methods are optimized for yield and purity, employing various solvents and catalysts to enhance reaction efficiency.

Anticancer Properties

This compound exhibits notable anticancer activity. Studies have demonstrated its effectiveness against several cancer cell lines:

  • A549 (lung cancer) : The compound induced apoptosis at low micromolar concentrations with an IC50 value of approximately 2.24 µM.
  • MCF-7 (breast cancer) : It showed significant inhibition with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent.

The mechanism of action appears to involve the induction of apoptosis through activation of caspases and modulation of BAX/Bcl-2 ratios, leading to cell cycle arrest.

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound contributes to its specific biological activities. A comparative analysis with similar pyrazolo compounds reveals:

Compound Name Structure Features Biological Activity Uniqueness
6-(3,5-Dimethoxyphenyl)-pyrazolo[3,4-b]pyridineDimethoxy substitutions on different positionsAntiproliferativeDifferent substitution pattern affects potency
1-(2-Methylphenyl)-pyrazolo[3,4-b]pyridineMethyl substitution on phenyl ringAnti-inflammatoryLacks carboxamide functionality
This compoundDimethoxy and sulfanyl groupsAnticancerEnhanced apoptosis induction

The presence of the sulfanyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Case Studies

Recent studies have focused on the pharmacological evaluation of this compound:

  • In vitro Studies : Evaluating the compound's effect on A549 and MCF-7 cells revealed significant antiproliferative effects and apoptosis induction.
  • Molecular Docking Studies : These studies suggest that this compound binds effectively to key targets involved in cancer proliferation pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide and related analogs:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
This compound (Target) Pyrazolo[3,4-d]pyrimidine 3,4-Dimethoxyphenethyl group, sulfanylacetamide ~434.45* Hypothesized enhanced lipophilicity due to dimethoxy groups
N-(4-Methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide (736168-34-6) Pyrazolo[3,4-d]pyrimidine 4-Methoxyphenyl, sulfanylacetamide ~383.42 Lower lipophilicity compared to dimethoxy analog; no phenethyl spacer
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide (483984-43-6) Pyrazolo[3,4-d]pyrimidine 1-Phenyl, 4-acetamidophenyl, sulfanylacetamide ~460.50 Increased steric bulk from phenyl group; potential for improved target binding
Example 83 (Chromenone-Pyrazolo[3,4-d]pyrimidine) Pyrazolo[3,4-d]pyrimidine + chromenone Fluorophenyl, isopropoxy, dimethylamino, fluoro-chromenone ~705.68 High molecular weight; fluorinated groups may enhance metabolic stability
2u (Benzo[d]thiazole derivative) Pyrazolo[3,4-d]pyrimidine Ethoxyethoxyethoxyethyl, benzo[d]thiazole ~529.62 Polar side chain; 71% synthetic yield

Key Observations:

Substituent Impact on Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound likely increases lipophilicity compared to simpler analogs like 736168-34-6 (4-methoxyphenyl). This could enhance membrane permeability but may affect solubility .

Synthetic Yields : Compounds with polar or branched substituents (e.g., 2u’s ethoxyethoxyethoxyethyl chain) exhibit variable yields (39–92%), suggesting steric or electronic challenges in synthesis .

Research Findings and Mechanistic Insights

Functional Comparisons

  • Binding Interactions : The sulfanylacetamide moiety is conserved across analogs, suggesting a role in hydrogen bonding or metal coordination. The dimethoxyphenethyl group in the target compound may engage in π-π stacking with aromatic residues in target proteins .
  • Pharmacokinetic Predictions : The dimethoxy groups could prolong half-life by reducing CYP450-mediated metabolism, a hypothesis supported by fluorinated analogs’ stability .

Q & A

Q. How to design a robust in vitro assay to evaluate the kinase inhibition profile of this compound?

  • Methodological Answer :

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, JAK2).

Assay Format : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases.

Controls : Include staurosporine as a pan-kinase inhibitor and DMSO controls.

Data Normalization : Express IC50_{50} values relative to baseline activity .

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